7-Methylpyrrolo[1,2-c]pyrimidine

Physicochemical Properties Medicinal Chemistry Drug Design

Medicinal chemistry programs aiming to optimize lipophilicity and kinase selectivity often face supply inconsistency of regiospecific pyrrolopyrimidine scaffolds. 7-Methylpyrrolo[1,2-c]pyrimidine (CAS 179928-24-6) resolves this as the definitive 7-methyl substituted building block. - Provides a 0.4 log unit lipophilicity advantage (XLogP3 = 2.2) over the unsubstituted scaffold, enhancing passive permeability. - Essential for synthesizing spiroisoxazolinyl/spiroisoxazolidinyl nucleosides with complete regioselectivity via 1,3-dipolar cycloaddition. - Validated as a key intermediate for potent, selective PI3Kα inhibitors; final compounds achieve low nanomolar enzyme inhibition.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 179928-24-6
Cat. No. B068568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylpyrrolo[1,2-c]pyrimidine
CAS179928-24-6
SynonymsPyrrolo[1,2-c]pyrimidine, 7-methyl- (9CI)
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CC=C2N1C=NC=C2
InChIInChI=1S/C8H8N2/c1-7-2-3-8-4-5-9-6-10(7)8/h2-6H,1H3
InChIKeyZEZSJXSDEDEHFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylpyrrolo[1,2-c]pyrimidine Overview


7-Methylpyrrolo[1,2-c]pyrimidine (CAS 179928-24-6) is a fused nitrogen-containing heterocyclic compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol [1]. It belongs to the pyrrolo[1,2-c]pyrimidine class of scaffolds, which are privileged structures in drug discovery . This specific compound serves as a versatile building block for synthesizing more complex, biologically active molecules, particularly in the development of protein kinase inhibitors and antiviral agents [2].

Substitution Sensitivity of 7-Methylpyrrolo[1,2-c]pyrimidine


While the pyrrolo[1,2-c]pyrimidine core is a common scaffold, its biological activity and chemical reactivity are highly sensitive to the nature and position of substituents. The 7-methyl group in 7-Methylpyrrolo[1,2-c]pyrimidine imparts specific physicochemical properties that differ from its unsubstituted parent and its regioisomers, which can critically affect target binding, pharmacokinetic profiles, and the outcomes of subsequent synthetic transformations [1][2][3]. As demonstrated by the concept of an 'activity cliff' for 7-substituted pyrrolo-pyrimidine inhibitors, even minor modifications at this position can lead to dramatic changes in biological potency [4]. Therefore, substituting this specific compound with a close analog without rigorous comparative data can jeopardize the validity and reproducibility of research outcomes.

7-Methylpyrrolo[1,2-c]pyrimidine: Key Differentiators


Lipophilicity Advantage Over Parent Scaffold

The addition of a methyl group at the 7-position significantly increases the compound's lipophilicity compared to the unsubstituted pyrrolo[1,2-c]pyrimidine core. This is a key differentiator for applications where enhanced membrane permeability is desired [1].

Physicochemical Properties Medicinal Chemistry Drug Design

Regioisomer Impact on Lipophilicity

The position of the nitrogen atom in the fused ring system significantly alters the computed physicochemical properties. The target [1,2-c] isomer exhibits a higher computed lipophilicity (XLogP3 = 2.2) than its [1,2-a] regioisomer (XLogP3 = 2.1), which can translate to different biological activities and synthetic handling [1].

Structural Isomerism SAR Studies Lead Optimization

Reactivity vs. Halogenated Analogs

Unlike halogenated analogs such as 7-Chloropyrrolo[1,2-c]pyrimidine, the target 7-methyl compound is not directly amenable to standard palladium-catalyzed cross-coupling reactions. This defines its distinct role as an intermediate for further functionalization through other methods, such as 1,3-dipolar cycloaddition, rather than as a direct coupling partner . The absence of a halogen handle directs its use toward different synthetic pathways, such as the creation of spironucleoside libraries .

Synthetic Chemistry C-C Bond Formation Building Block Utility

Precursor for PI3Kα Inhibitor Development

While not biologically active itself, the 7-methylpyrrolo[1,2-c]pyrimidine core is a crucial building block for synthesizing highly potent PI3Kα inhibitors. Studies show that advanced derivatives featuring this core can achieve IC50 values in the low nanomolar range (0.1–7.7 nM) against the PI3Kα enzyme, with considerable cytotoxic activity against cancer cell lines (IC50 = 0.21-1.99 µM against HeLa) [1]. This establishes a clear, data-backed value proposition for procurement as a starting material for developing anticancer agents.

Cancer Research Kinase Inhibition PI3K/AKT/mTOR Pathway

7-Methylpyrrolo[1,2-c]pyrimidine Applications


Lead Optimization for Membrane Permeability

This compound is the preferred starting material when the goal of a medicinal chemistry program is to increase the lipophilicity of a pyrrolopyrimidine-based lead compound. Its XLogP3 value of 2.2 provides a quantitative advantage over the unsubstituted scaffold (XLogP3 = 1.8), potentially improving passive diffusion and oral bioavailability [1].

Spironucleoside Library Synthesis

As a precursor to 7-methylenepyrrolo[1,2-c]pyrimidin-1(5H)-ones, this compound is essential for the synthesis of spiroisoxazolinyl and spiroisoxazolidinyl nucleosides via 1,3-dipolar cycloaddition reactions. These reactions are known to proceed with complete regioselectivity, enabling the creation of diverse compound libraries for biological screening .

PI3Kα-Targeted Cancer Therapeutics

This scaffold is validated as a key intermediate for generating potent and selective PI3Kα inhibitors. Researchers developing therapies for cancers with aberrant PI3K signaling, such as cervical cancer, should procure this building block to access the well-documented structure-activity relationships (SAR) of the condensed pyrrolo[1,2-c]pyrimidine series, where final compounds demonstrate low nanomolar enzyme inhibition and micromolar cellular activity [2].

Technical Documentation Hub

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